2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide
Description
2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide is a chiral propanamide derivative featuring a piperidine ring substituted with a methyl group at the 1-position and a methylamino group at the 3-position.
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(1-methylpiperidin-3-yl)propanamide |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)9-5-4-6-12(2)7-9/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
PVESULPZKUQRON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1CCCN(C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Amidation Reaction: The key step involves the amidation of a suitable amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Melting Points: While direct data for the target compound is lacking, analogs like (S)-N-(1-((2-cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (melting point: 81.3–88.3°C) suggest that bulkier substituents reduce crystallinity and lower melting points . The nitrobenzyl derivative (CAS 1307482-37-6) may exhibit higher thermal stability due to its rigid aromatic system .
- Lipophilicity : The target compound’s smaller substituents likely result in lower logP values compared to analogs with aromatic or chlorinated groups, influencing bioavailability .
Biological Activity
2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide, also known by its CAS number 1181264-99-2, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide is C10H21N3O, with a molecular weight of approximately 185.30 g/mol. The compound features a piperidine ring, which is significant for its interaction with biological targets.
Research indicates that compounds similar to 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide may act on various neurotransmitter systems, particularly the serotonin and dopamine receptors. The piperidine moiety is often associated with modulation of these pathways, which can influence mood and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Studies suggest that derivatives of piperidine compounds exhibit antidepressant effects through selective serotonin reuptake inhibition (SSRI) and serotonin receptor modulation .
- Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly through the modulation of neuroinflammatory pathways .
- Analgesic Properties : Certain analogs have shown promise in pain management, likely due to their interaction with opioid receptors .
In Vitro and In Vivo Studies
A variety of studies have assessed the biological activity of this compound:
- In Vitro Studies : Cell line assays have demonstrated that 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide can influence cell viability and proliferation in neuronal cells.
- In Vivo Studies : Animal models have been used to evaluate the antidepressant and analgesic effects. For instance, rodent models indicated significant reductions in depressive-like behaviors when treated with this compound compared to controls .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
